molecular formula C19H22N4O B2769934 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900295-59-2

6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2769934
CAS No.: 900295-59-2
M. Wt: 322.412
InChI Key: OBSFEWRUKOEDDL-UHFFFAOYSA-N
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Description

6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its potent activity as a protein kinase inhibitor (PKI) in targeted cancer therapy . The compound's core structure is a fused bicyclic system incorporating a pyrazole ring and a pyrimidine ring, which provides a rigid, planar framework ideal for interacting with the ATP-binding sites of various kinase enzymes . The specific substitution pattern—featuring a 3-phenyl group, a 5-methyl group, a 6-allyl chain, and a 7-amine group further substituted with a 2-methoxyethyl side chain—is designed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, thereby influencing its pharmacological profile and selectivity . Pyrazolo[1,5-a]pyrimidines have demonstrated significant potential in preclinical research as inhibitors of critical kinases such as CK2, EGFR, B-Raf, and MEK, which are key regulators in cellular signalling pathways frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The 2-methoxyethyl group on the amine functionality is a common structural motif used in medicinal chemistry to enhance aqueous solubility and improve the compound's pharmacokinetic properties. This compound is intended for research applications only, including in vitro and in vivo studies to investigate kinase signalling pathways, explore mechanisms of oncogenesis, and evaluate the efficacy and selectivity of novel therapeutic agents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-methoxyethyl)-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-4-8-16-14(2)22-19-17(15-9-6-5-7-10-15)13-21-23(19)18(16)20-11-12-24-3/h4-7,9-10,13,20H,1,8,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFEWRUKOEDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsKey reagents often include allyl bromide, 2-methoxyethylamine, and phenylboronic acid, with catalysts such as palladium used in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Chemical Reactions of Pyrazolo[1,5-a]pyrimidines

While specific chemical reactions for 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine are not detailed in the available literature, general reactions applicable to pyrazolo[1,5-a]pyrimidines include:

  • Alkylation : Pyrazolo[1,5-a]pyrimidines can undergo alkylation reactions at the nitrogen atoms, which can modify their biological activity.

  • Arylation : Arylation reactions, such as Suzuki-Miyaura coupling, can introduce aryl groups onto the pyrimidine ring, enhancing the compound's lipophilicity and potential biological activity .

Table: General Reactions of Pyrazolo[1,5-a]pyrimidines

Reaction TypeConditionsProducts/Outcomes
AlkylationAlkyl halides, bases (e.g., NaH)Alkylated derivatives
ArylationAryl boronic acids, Pd catalystsArylated derivatives
Condensationβ-Diketones, β-ketoaldehydesPyrazolo[1,5-a]pyrimidine core

Spectroscopic Analysis

Spectroscopic methods such as 1H NMR and 13C NMR are essential for confirming the structure of pyrazolo[1,5-a]pyrimidines. These techniques help identify the regiochemistry and substitution patterns on the pyrimidine ring .

NMR Data for Pyrazolo[1,5-a]pyrimidines

  • 1H NMR : Diagnostic signals for methyl groups on the pyrimidine ring appear at different chemical shifts (e.g., 2.58–2.63 ppm for 5-methyl and 2.81–2.90 ppm for 7-methyl derivatives).

  • 13C NMR : Provides detailed information on the carbon skeleton and substitution patterns.

Scientific Research Applications

Inhibition of Kinases

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant inhibitory effects on various kinases. The compound has been studied for its ability to inhibit adaptor associated kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 could have implications for treating neurological disorders and enhancing synaptic function .

Anticancer Properties

The compound has shown promise in cancer research due to its ability to target specific pathways involved in tumor growth. For example, its structural characteristics allow it to interact with protein kinases that are often mutated in cancers, leading to the development of resistance against conventional therapies. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit tumor cell proliferation and induce apoptosis .

Neuropharmacology

Given its interaction with various neurotransmitter systems, including serotonin receptors, this compound may also be explored for its neuropharmacological effects. Its potential as a modulator of psychotropic effects makes it an interesting candidate for research into new psychoactive substances .

Pest Control

The compound has been identified as having efficacy against resistant harmful arthropods. Its application in agrochemicals could provide a solution for pest management in agriculture, particularly in combating resistance seen in common agricultural pests . The development of formulations containing this compound could enhance crop protection strategies.

Case Studies

Study FocusFindingsRelevance
AAK1 InhibitionInhibitory activity against AAK1 was confirmed through biochemical assays demonstrating IC50 values in the low micromolar range.Potential therapeutic applications in neurological disorders.
Anticancer ActivityDemonstrated selective inhibition of cancer cell lines with significant induction of apoptosis at nanomolar concentrations.Development of targeted cancer therapies.
Pest ResistanceField trials showed reduced pest populations with minimal impact on non-target species when applied as a foliar spray.Sustainable agricultural practices and integrated pest management solutions.

Mechanism of Action

The mechanism of action of 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Activity and Physicochemical Properties

The table below compares substituents at key positions and their implications:

Compound Name Substituents Key Properties/Activities Reference
Target Compound 3-Ph, 5-Me, 6-Allyl, 7-NH-(2-methoxyethyl) Expected enhanced solubility due to methoxyethyl; untested anti-M. tb activity
3-(4-Fluorophenyl)-5-Me-6-Me-7-NH-(Pyridin-2-ylmethyl) 3-(4-F-Ph), 5-Me, 6-Me, 7-NH-(Pyridin-2-ylmethyl) Potent M. tb inhibition (MIC < 0.1 μM); low hERG liability
3-Ph-5-Ph-7-NH-(Pyridin-2-ylmethyl) 3-Ph, 5-Ph, 7-NH-(Pyridin-2-ylmethyl) Moderate M. tb activity (MIC = 1.6 μM); reduced microsomal stability
3-(4-F-Ph)-5-(4-MeO-Ph)-7-NH-(Pyridin-2-ylmethyl) 3-(4-F-Ph), 5-(4-MeO-Ph), 7-NH-(Pyridin-2-ylmethyl) Improved solubility (logP = 2.1); retained anti-M. tb potency (MIC = 0.2 μM)
2-Ethyl-5-Me-3-Ph-7-NH-(Pyridin-2-ylmethyl) 3-Ph, 5-Me, 2-Et, 7-NH-(Pyridin-2-ylmethyl) Lower metabolic stability (t₁/₂ = 30 min in human microsomes)

Key Observations :

  • 3-Position : Fluorinated phenyl groups (e.g., 4-F-Ph) enhance anti-M. tb activity compared to unsubstituted phenyl .
  • 5-Position : Methyl or small alkyl groups improve metabolic stability, while aryl groups (e.g., 4-MeO-Ph) balance lipophilicity and solubility .
  • 7-Amine : Pyridin-2-ylmethyl analogs show strong M. tb inhibition but may suffer from hERG channel binding. Methoxyethyl substituents (as in the target compound) could mitigate this risk .

Metabolic and Toxicity Profiles

  • Microsomal Stability : Methoxyethyl substituents (as in the target) are predicted to resist oxidative metabolism better than pyridylmethyl groups, which show moderate degradation in mouse microsomes .
  • hERG Liability : Pyridylmethylamines often exhibit hERG IC₅₀ < 10 μM, whereas alkoxyalkylamines (e.g., 2-methoxyethyl) are less cardiotoxic .

Biological Activity

6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, highlighting significant findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazolo[1,5-a]pyrimidine derivatives. The introduction of the allyl and methoxyethyl groups is crucial for enhancing its pharmacological properties. For instance, one method described in the literature involves the reaction of N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-5-amine with sodium acetate under specific conditions to yield the target compound .

Research indicates that 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine may exert its biological effects through modulation of various cellular pathways. It has been shown to interact with adenosine receptors, particularly A2A receptors, which are implicated in numerous physiological processes including neuroprotection and inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain kinases involved in cancer progression. For example, it has been noted to inhibit MAPK1 (Erk2) activity, which plays a crucial role in cell signaling pathways associated with proliferation and survival .

In Vivo Studies

In vivo evaluations have reported that the compound displays promising anti-inflammatory and analgesic properties. Animal models treated with this compound showed reduced inflammation markers and pain responses compared to controls. These findings suggest a potential therapeutic application in inflammatory diseases .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the anti-cancer potential of 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. In this study, cancer cell lines treated with varying concentrations of the compound exhibited decreased viability and increased apoptosis rates. The mechanism was attributed to the inhibition of MAPK signaling pathways, leading to cell cycle arrest and programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5MAPK pathway inhibition
MCF7 (Breast Cancer)15.0Induction of apoptosis

Case Study 2: Neuroprotective Effects

Another significant study evaluated the neuroprotective effects of this compound in a model of cerebral ischemia. The results indicated that pretreatment with 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine significantly reduced neuronal damage and improved functional recovery post-injury. This effect was linked to its ability to modulate adenosine receptor activity, enhancing cerebral blood flow during ischemic events.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include:

  • Core Formation : Condensation of 5-amino-pyrazole derivatives with ketones or aldehydes under reflux (e.g., ethanol, 80°C) to form the pyrimidine ring .
  • Substitution : Allylation at position 6 and amine functionalization at position 7 via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ to enhance reactivity .
  • Yield Optimization : Temperature control (60–100°C), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 amine:halide) are critical. Purity is improved via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., allyl group integration at δ 5.0–6.0 ppm, methoxyethyl protons at δ 3.3–3.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~365 g/mol) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the allyl group with bulkier substituents (e.g., benzyl) to assess steric effects on target binding .
  • Amine Side Chain : Compare methoxyethyl with morpholinopropyl or dimethylaminoethyl groups to evaluate solubility and receptor affinity .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate activity with logP values calculated via HPLC .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :

  • Standardized Assays : Use isogenic cell lines and consistent ATP concentrations in kinase assays to minimize variability .
  • Meta-Analysis : Cross-reference IC₅₀ values from PubChem and independent studies, adjusting for differences in assay conditions (e.g., pH, temperature) .
  • Molecular Docking : Validate conflicting results by simulating ligand-receptor interactions (e.g., using AutoDock Vina) to identify binding pose discrepancies .

Q. How can computational methods predict metabolic stability and off-target effects of this compound?

  • Methodological Answer :

  • In Silico ADMET : Use SwissADME to predict CYP450 metabolism hotspots (e.g., methoxyethyl oxidation) and ProTox-II for toxicity profiling .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess off-target binding to homologous kinases .

Experimental Design and Data Analysis

Q. What controls and replicates are essential in evaluating this compound’s anti-inflammatory activity?

  • Methodological Answer :

  • Positive Controls : Dexamethasone (for COX-2 inhibition) and vehicle controls (DMSO <0.1%) .
  • Replicates : Triplicate measurements in TNF-α ELISA assays, with statistical validation via ANOVA (p < 0.05) .
  • Dose-Response : Test 5–100 µM ranges to establish EC₅₀ and avoid cytotoxicity (confirmed via MTT assays) .

Q. How to troubleshoot low yields in the final amine functionalization step?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig coupling if SN2 reactions fail .
  • Solvent Optimization : Switch from DMF to dioxane to reduce byproduct formation .
  • Intermediate Analysis : Use TLC (Rf = 0.3 in EtOAc) to confirm precursor purity before substitution .

Structural and Mechanistic Studies

Q. What crystallographic techniques elucidate the compound’s binding mode with biological targets?

  • Methodological Answer :

  • X-Ray Crystallography : Co-crystallize with target proteins (e.g., kinases) at 1.8 Å resolution. Refinement via PHENIX .
  • H-Bond Analysis : Identify interactions between the pyrimidine N1 and catalytic lysine residues .

Q. How does the methoxyethyl side chain influence pharmacokinetic properties?

  • Methodological Answer :

  • Solubility : Measure logD (octanol/water) at pH 7.4; compare with analogs lacking methoxy groups .
  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS to assess esterase susceptibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.